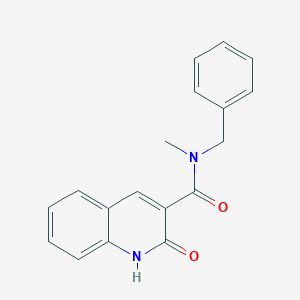![molecular formula C21H22N4O B7471387 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane](/img/structure/B7471387.png)
1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane, also known as DTAZ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTAZ belongs to the class of triazole-containing compounds and has been studied for its unique chemical and biological properties.
Mécanisme D'action
The mechanism of action of 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with cellular targets such as enzymes and receptors. This compound has been shown to inhibit the growth of various microorganisms and cancer cells by disrupting their metabolic pathways. This compound has also been found to bind to metal ions such as copper and zinc, which may play a role in its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms including bacteria, fungi, and yeasts. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, this compound has been found to exhibit antioxidant and anti-inflammatory activities. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. This compound has also been found to exhibit high stability and low toxicity, making it suitable for use in various biological assays. However, this compound also has some limitations. It has poor solubility in water, which may limit its use in aqueous environments. In addition, the mechanism of action of this compound is not fully understood, which may hinder its potential applications.
Orientations Futures
There are several future directions for the research on 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane. One potential direction is the development of this compound-based fluorescent probes for the detection of metal ions. Another direction is the synthesis of this compound-based metal-organic frameworks (MOFs) and supramolecular assemblies for potential applications in catalysis and drug delivery. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Méthodes De Synthèse
1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane can be synthesized using a simple and efficient method. The synthesis involves the reaction of 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid with 6-aminocaproic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane has been studied for its potential applications in various fields of science. It has been found to exhibit antimicrobial, antifungal, and anticancer activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and zinc. In addition, this compound has been used as a ligand in coordination chemistry and has shown promising results in the synthesis of metal-organic frameworks (MOFs) and supramolecular assemblies.
Propriétés
IUPAC Name |
azepan-1-yl-(1,5-diphenyl-1,2,4-triazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-21(24-15-9-1-2-10-16-24)19-22-20(17-11-5-3-6-12-17)25(23-19)18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIQJJVIEDLDCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide](/img/structure/B7471307.png)

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide](/img/structure/B7471313.png)
![2-[(2-Bromophenyl)methyl-methylamino]acetamide](/img/structure/B7471319.png)

![N-[4-[[2-(3,4-dichloroanilino)-2-oxoethyl]amino]-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B7471334.png)


![2-[4-[[2-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]phenyl]acetic acid](/img/structure/B7471354.png)
![1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B7471365.png)
![Methyl 2-methyl-5-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]furan-3-carboxylate](/img/structure/B7471373.png)

![2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7471402.png)
